2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride
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Overview
Description
2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with ethyl, methoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may use reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate
Biological Activity
The compound 2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to synthesize available research findings regarding the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
- CAS Number : Not specified in the available literature.
Research indicates that pyrazole derivatives often exert their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : They may interfere with various signaling pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study highlighted the anticancer potential of pyrazole compounds against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The reported IC50 values for these compounds ranged from low micromolar concentrations, indicating potent activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | MCF7 | 3.79 |
2-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | NCI-H460 | 12.50 |
2-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | SF-268 | 42.30 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as the inhibition of Aurora-A kinase activity, which is crucial for mitotic spindle formation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as NF-kB signaling.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including our compound, against various cancer models. The study indicated that compounds with a similar structure displayed significant tumor growth inhibition in xenograft models.
- Inflammation Model Study : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in a murine model of acute inflammation. Results showed a marked reduction in edema and inflammatory markers when treated with the compound.
Properties
Molecular Formula |
C14H20ClN3O |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-4-17-14(9-11(2)16-17)15-10-12-5-7-13(18-3)8-6-12;/h5-9,15H,4,10H2,1-3H3;1H |
InChI Key |
CBAFHKHAFZEGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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